N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide
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Description
N,N-diethyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.5g/mol. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research often focuses on understanding how the structure of a compound like this affects its activity in biological systems. For example, studies related to phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors explore various heterocycles to improve metabolic stability, highlighting the importance of structural modifications to enhance drug properties (Stec et al., 2011).
Insecticidal Applications
Compounds with complex structures are also investigated for their insecticidal properties. For instance, derivatives of thiadiazole have been assessed against pests like the cotton leafworm, showing the potential of chemical compounds in agricultural applications (Fadda et al., 2017).
Anticancer Research
The design and synthesis of novel compounds often target anticancer activity. Research into thiazolyl N-benzyl-substituted acetamide derivatives, for instance, aims at discovering new treatments by inhibiting specific enzymes or cellular pathways associated with cancer progression (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
N,N-diethyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-26(5-2)23(30)16-28-21-9-7-6-8-20(21)25-24(28)18-14-22(29)27(15-18)19-12-10-17(3)11-13-19/h6-13,18H,4-5,14-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBAKUPEEBTBEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.